7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Overview
Description
DK3 is a potent and selective agonist of estrogen-related receptor alpha (ERRα). ERRα is a nuclear receptor that plays a central role in the regulation of genes involved in mitochondrial biogenesis and oxidative metabolism. DK3 has shown promise in improving the transcriptional functions of ERRα, making it a potential therapeutic agent for metabolic disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DK3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of DK3 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
DK3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific functional groups present in DK3 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DK3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ERRα agonists and their interactions with other molecules.
Biology: Investigated for its role in regulating mitochondrial biogenesis and oxidative metabolism.
Medicine: Potential therapeutic agent for metabolic disorders, such as glucose intolerance and fatty liver disease, as well as certain types of cancer
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting ERRα.
Mechanism of Action
DK3 exerts its effects by selectively binding to and activating ERRα. This activation leads to the transcriptional regulation of genes involved in mitochondrial biogenesis and oxidative metabolism. The molecular targets and pathways involved include the upregulation of ERRα downstream genes, which play a role in energy homeostasis and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
ERRγ Agonists: Compounds that activate estrogen-related receptor gamma (ERRγ), which also play a role in metabolic regulation.
PPAR Agonists: Compounds that activate peroxisome proliferator-activated receptors (PPARs), involved in lipid metabolism and energy homeostasis.
Uniqueness of DK3
DK3 is unique in its high selectivity and potency for ERRα, making it a valuable tool for studying the specific functions of this receptor. Its ability to improve transcriptional functions of ERRα and alleviate metabolic symptoms in animal models highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
7-methoxy-3-methyl-2-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPYSCGIBNZCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658012 | |
Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187568-16-6 | |
Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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